molecular formula C8H8N2O2 B1294833 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 27074-03-9

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1294833
CAS RN: 27074-03-9
M. Wt: 164.16 g/mol
InChI Key: PJKGLFXXEKCAIE-UHFFFAOYSA-N
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Description

“6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms would require further investigation.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Various derivatives of dihydropyridine, including 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and characterized using techniques like IR, NMR, and mass analyses. These studies are crucial for understanding the physical and chemical properties of these compounds (Baluja & Talaviya, 2016).

  • Structural and Vibrational Properties : Research involving density functional theory (DFT) calculations has been conducted to understand the structural and vibrational properties of dihydropyridine derivatives, including those similar to the compound . This is significant in exploring their potential applications in different fields (Márquez et al., 2015).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Some derivatives of dihydropyridine have shown potential antimicrobial activity, suggesting possible uses in developing new antimicrobial agents. Such studies are critical in the field of medicinal chemistry for the discovery of new drugs (Khidre et al., 2011).

  • Antimycobacterial Activity : In the quest for new therapeutic agents, certain dihydropyridine derivatives have demonstrated promising activity against Mycobacterium tuberculosis. This highlights their potential in treating diseases like tuberculosis (Ravi et al., 2020).

Safety And Hazards

“6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is labeled with the signal word “Danger” and has hazard statements H301+H311+H331, H315, H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation and serious eye irritation . It should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-3-7(11)10(2)8(12)6(5)4-9/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGLFXXEKCAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176121
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinecarbonitrile
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

39621-10-8, 27074-03-9
Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinecarbonitrile
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
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Record name 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinecarbonitrile
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Record name 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile
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Record name 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo
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Record name 1,4-Dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyrimidine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
IO Abolude, KA Bello, PO Nkeonye, A Giwa - researchgate.net
Methyl 2-amino-4-[(4-chlorophenyl) carbamoyl]-5-methylthiophene-3-carboxylate was coupled with 6-hydroxy-1, 4-dimethyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and 1-ethyl-6-…
Number of citations: 0 www.researchgate.net
IO Abolude, KA Bello, PO Nkeonye, A Giwa - article.sciengtech.org
Ethyl-4-((4-chlorophenyl) carbamoyl)-2-((5-cyano-2-hydroxy-1, 4-dimethyl-6-oxo-1, 6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and ethyl-4-((4-chlorophenyl) …
Number of citations: 2 article.sciengtech.org
BG Devika, BH Doreswamy, NM Mallikarjuna… - Journal of Molecular …, 2019 - Elsevier
Three transition metal complexes [Co (II), Ni (II) and Fe (III)] of the ligand 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-6-hydroxy-1,4-dimethyl-2-oxo-1,2-…
Number of citations: 2 www.sciencedirect.com
BG Devika, BH Doreswamy, HC Tandon - Journal of King Saud University …, 2020 - Elsevier
In this communication the corrosion behaviour of three metal [Co(II), Ni (II) and Fe (III)] complexes of Antipyrine based azo dye ligand [5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-…
Number of citations: 20 www.sciencedirect.com
S Park, Y Kang, H Kwon, H Kim, S Kang, H Lee… - Molecules, 2022 - mdpi.com
Novel yellow azo pyridone dye derivatives were synthesized for use in image-sensor color filters. The synthesized compounds have a basic chemical structure composed of azo, …
Number of citations: 8 www.mdpi.com
AM Abdel Hameed - Environmental Chemistry Letters, 2018 - Springer
Pyranopyridine derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial. However, conventional procedures for …
Number of citations: 7 link.springer.com
XL Zhao, T Jun, YN Feng, HF Qian, W Huang - Dyes and Pigments, 2017 - Elsevier
A series of N 2 ,N 6 -bis(3-methoxypropyl)pyridine-2,6-diamine azo dyes, prepared by coupling 2,6-bis((3-methoxypropyl)amino)-4-methylnicotinonitrile and diazotized substituted …
Number of citations: 9 www.sciencedirect.com
BN Ravi, J Keshavayya, NM Mallikarjuna - Journal of Inorganic and …, 2020 - Springer
The present work describes the synthesis of bioactive Ni(II) complexes derived from 6-nitro-1,3-benzothiazole incorporated azo dyes. The newly synthesized azo dyes and their Ni(II) …
Number of citations: 12 link.springer.com
S Harisha, J Keshavayya, SM Prasanna… - Journal of Molecular …, 2020 - Elsevier
A series of novel benzothiazole based azo dyes were synthesized and fully characterized by using different analytical techniques. The antioxidant activity of synthesized azo dyes was …
Number of citations: 20 www.sciencedirect.com
YN Feng, YH Wang, YH Liu, HF Qian… - Coloration …, 2017 - Wiley Online Library
Four heterocyclic dyes, derived from methyl 4‐aminobenzoate and pyridine‐2,4‐dione components, with different N‐substituents in the latter [ CH 3 , CH 2 CH 3 , CH 2 CH 2 OH , CH 2 …
Number of citations: 2 onlinelibrary.wiley.com

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